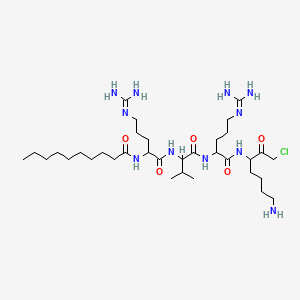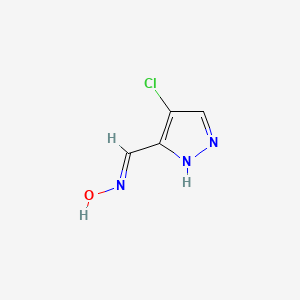
2-Amino-3-(pyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring attached to a propanol chain, which is further substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-Amino-3-(pyridin-2-yl)propan-1-ol involves the reductive amination of 2-pyridinecarboxaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
-
Grignard Reaction: : Another synthetic route involves the reaction of 2-bromopyridine with a Grignard reagent, such as 3-hydroxypropylmagnesium bromide. This reaction proceeds under anhydrous conditions and requires a subsequent hydrolysis step to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-Amino-3-(pyridin-2-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield various reduced forms, including alcohols and amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-Amino-3-(pyridin-2-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both amino and hydroxyl groups, makes it a potential ligand for biological studies. It can interact with various biomolecules, facilitating research in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for producing various industrial products, including polymers and resins.
作用機序
The mechanism by which 2-Amino-3-(pyridin-2-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Amino-3-(pyridin-3-yl)propan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
2-Amino-3-(pyridin-4-yl)propan-1-ol: Pyridine ring attached at the 4-position.
2-Amino-3-(pyridin-2-yl)butan-1-ol: Similar structure with an additional methyl group on the propanol chain.
Uniqueness
2-Amino-3-(pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of both amino and hydroxyl groups provide distinct chemical properties, making it valuable for various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-amino-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-7(6-11)5-8-3-1-2-4-10-8/h1-4,7,11H,5-6,9H2 |
InChIキー |
WKEQJAOJUWOVAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


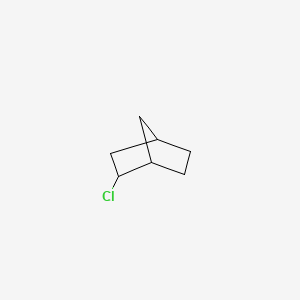


![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
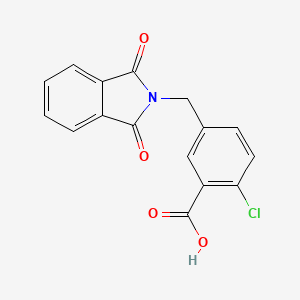
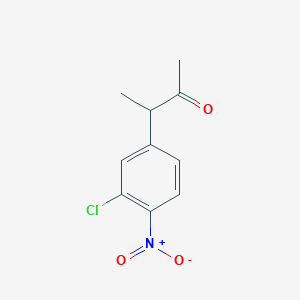
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
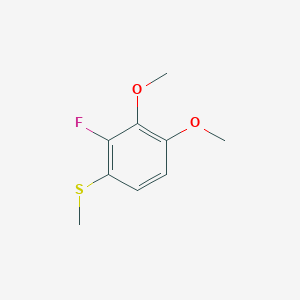
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)

